molecular formula C21H18F3N3O3S B14970472 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14970472
M. Wt: 449.4 g/mol
InChI Key: HBFBCKQZDRIGDL-UHFFFAOYSA-N
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Description

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a cyclopenta[d]pyrimidine core, and a trifluoromethyl phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor This is followed by the formation of the cyclopenta[d]pyrimidine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
  • 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(DIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

What sets 2-({1-[(FURAN-2-YL)METHYL]-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)13-4-1-5-14(10-13)25-18(28)12-31-19-16-7-2-8-17(16)27(20(29)26-19)11-15-6-3-9-30-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,25,28)

InChI Key

HBFBCKQZDRIGDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CC4=CC=CO4

Origin of Product

United States

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